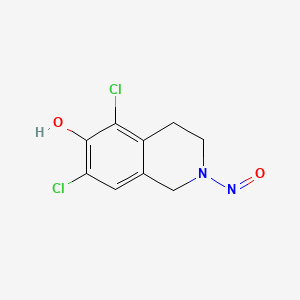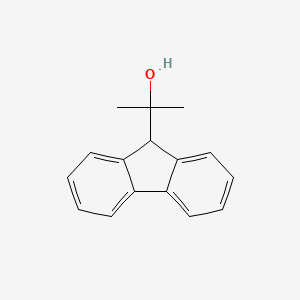![molecular formula C14H12O B13566025 2-([1,1'-Biphenyl]-2-yl)acetaldehyde](/img/structure/B13566025.png)
2-([1,1'-Biphenyl]-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-2-yl)acetaldehyde is an organic compound that belongs to the class of aldehydes It features a biphenyl group attached to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-([1,1’-Biphenyl]-2-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 2-([1,1’-Biphenyl]-2-yl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2-([1,1’-Biphenyl]-2-yl)acetaldehyde may involve the catalytic oxidation of 2-([1,1’-Biphenyl]-2-yl)ethanol using metal catalysts such as palladium or platinum supported on carbon. This method allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-([1,1’-Biphenyl]-2-yl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2-([1,1’-Biphenyl]-2-yl)acetic acid.
Reduction: 2-([1,1’-Biphenyl]-2-yl)ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect metabolic pathways and biochemical processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Similar in structure but lacks the biphenyl group.
Acetophenone: Contains a phenyl group attached to a ketone instead of an aldehyde.
Biphenyl-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)acetaldehyde is unique due to the presence of both a biphenyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H12O |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-(2-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C14H12O/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Clave InChI |
KSWFOSOJEHVUNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)



![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid](/img/structure/B13565992.png)
![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)

![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![Thiazolo[5,4-b]pyridin-6-ylboronic acid](/img/structure/B13566017.png)
![2-[(5-Bromopyridin-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13566022.png)

